molecular formula C18H18N4O3S2 B12483024 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B12483024
M. Wt: 402.5 g/mol
InChI Key: WSDNACZTEBJVEE-UHFFFAOYSA-N
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Description

2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a triazole ring, and a thiophene ring

Preparation Methods

The synthesis of 2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(thiophen-2-ylmethyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the reactions .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized under specific conditions to form corresponding quinones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and electrophiles like bromine (Br2). The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as cholinesterase by binding to the active site and preventing substrate access. This inhibition can lead to increased levels of neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar compounds include other benzodioxin derivatives and triazole-containing molecules. For example:

Properties

Molecular Formula

C18H18N4O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C18H18N4O3S2/c1-22-17(12-4-5-14-15(9-12)25-7-6-24-14)20-21-18(22)27-11-16(23)19-10-13-3-2-8-26-13/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,23)

InChI Key

WSDNACZTEBJVEE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NCC2=CC=CS2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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